Pyrrolidine Linoleamide

概要

説明

ピロリジンリノレアミドは、必須脂肪酸であるリノール酸の誘導体です。 この化合物は、ヒトグリア芽腫U251細胞を含むさまざまな癌細胞株に対して強力な抗増殖活性を有することが知られています 。 癌細胞に対する効果は、非癌細胞と比較して有意に高いです .

準備方法

合成経路と反応条件

ピロリジンリノレアミドは、リノール酸とピロリジンの反応により合成することができます。このプロセスは通常、リノール酸の活性化、それに続く制御された条件下でのピロリジンとの反応を含みます。反応は通常、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下で行われ、アミド結合の形成を促進します。

工業生産方法

ピロリジンリノレアミドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、大きな反応器の使用と反応条件の精密な制御を伴い、高収率と純度を保証します。生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製されます。

化学反応の分析

反応の種類

ピロリジンリノレアミドは、以下を含むさまざまな化学反応を起こします。

酸化: 対応する酸化物を形成するために酸化される可能性があります。

還元: 還元反応は、それをより飽和した誘導体に転換することができます。

置換: ピロリジン環またはリノレアミド部分は、他の官能基に置き換わる置換反応に参加することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。

還元: 水素化アルミニウムリチウム(LiAlH₄)または触媒の存在下での水素ガス(H₂)などの還元剤が使用されます。

置換: 所望の置換に応じて、さまざまな求核剤または求電子剤を使用できます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はエポキシドまたはヒドロキシル化誘導体の形成につながる可能性があり、還元はより飽和したアミドをもたらす可能性があります。

科学研究への応用

ピロリジンリノレアミドは、いくつかの科学研究に応用されています。

化学: アミド結合の形成と反応性を研究するためのモデル化合物として使用されます。

生物学: その抗増殖特性は、癌細胞生物学と細胞増殖抑制のメカニズムを研究するための貴重な化合物にします。

医学: 癌治療における潜在的な治療用途に関する研究が進められています。

産業: 新しい材料の開発や他の化学化合物の前駆体として使用されます。

科学的研究の応用

Pyrrolidine linoleamide has several scientific research applications:

Chemistry: It is used as a model compound to study amide bond formation and reactivity.

Biology: Its antiproliferative properties make it a valuable compound for studying cancer cell biology and the mechanisms of cell growth inhibition.

Medicine: Research into its potential therapeutic applications for cancer treatment is ongoing.

Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

作用機序

ピロリジンリノレアミドがその効果を発揮するメカニズムには、細胞増殖の阻害が含まれます。これは、細胞の成長と分裂を調節する特定の分子経路を標的とします。 正確な分子標的はまだ調査中ですが、癌細胞の生存と増殖を促進するシグナル伝達経路を妨害することが知られています .

類似化合物との比較

ピロリジンリノレアミドは、その強力な抗増殖活性のために独特です。類似の化合物には、以下が含まれます。

リノール酸: 癌細胞の成長を阻害する効果が低い、親化合物です。

他の脂肪酸アミド: オレアミドやステアラミドなどの化合物で、生物学的活性と効力が異なります。

特性

IUPAC Name |

(9Z,12Z)-1-pyrrolidin-1-yloctadeca-9,12-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h6-7,9-10H,2-5,8,11-21H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJFUUUSNKIMQJ-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

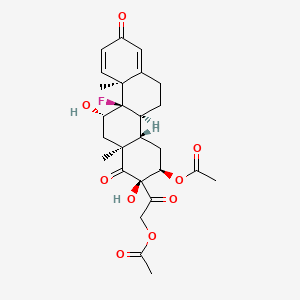

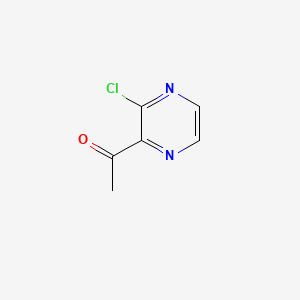

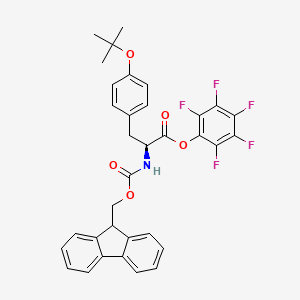

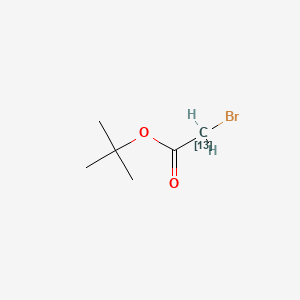

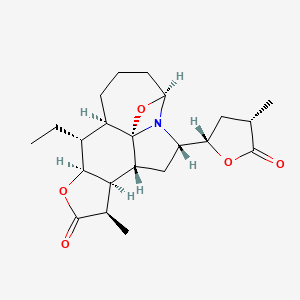

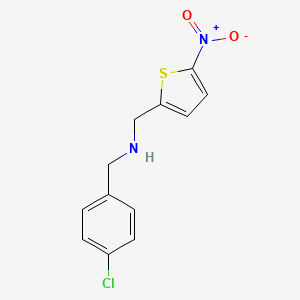

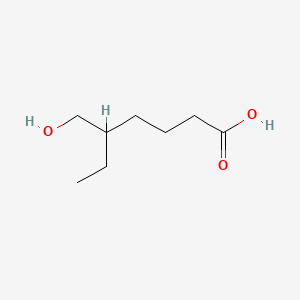

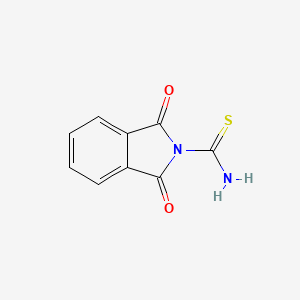

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)